![molecular formula C10H6Cl2N2OS B2896148 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-09-0](/img/structure/B2896148.png)

4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

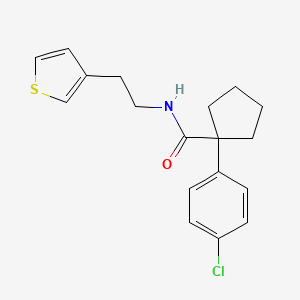

The compound “4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde” is an organic compound . It is a potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

Chemical Reactions Analysis

This compound, being an aromatic amine, exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis

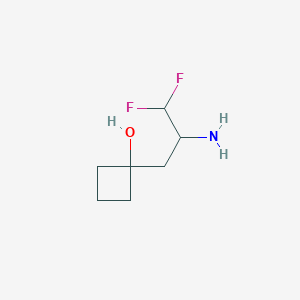

This compound is a solid with an off-white to pale beige color . It has a predicted density of 1.205±0.06 g/cm3, a melting point of 45.0 to 49.0 °C, and a boiling point of 334.6±17.0 °C . It is slightly soluble in chloroform and methanol, but almost insoluble in water .Aplicaciones Científicas De Investigación

Anticancer Activity

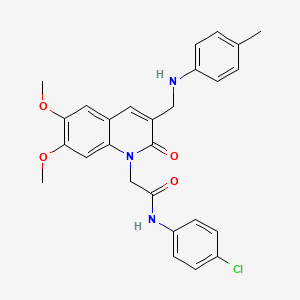

This compound has been evaluated for its potential as an anticancer agent. The synthesis of analogues based on the pharmacophoric features of tubulin inhibitors has shown significant activity against various cancer cell lines . For instance, one analogue demonstrated notable anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines at a concentration of 10 µM .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target sites. The analogues of this compound have been subjected to molecular docking against the active site of the tubulin–combretastatin A4 complex, showing efficient binding . This suggests a potential pathway for the development of new anticancer drugs.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. They have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . This highlights the compound’s potential in developing new antimicrobial agents to combat drug resistance.

Antiproliferative Agents

The compound’s derivatives have also been studied for their antiproliferative effects, particularly against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This application is significant in the search for new treatments for breast cancer.

Drug Resistance Combat

The thiazole nucleus, a part of this compound’s structure, has been reported to block the biosynthesis of certain bacterial lipids, which could be a novel mechanism to fight against microbial resistance . This is particularly important in the era of rising antimicrobial resistance.

Cytotoxicity Activity

Research has indicated that certain derivatives of this compound exhibit cytotoxicity activity on human tumor cell lines . This application is crucial for the development of new therapies that can selectively target and kill cancer cells.

Safety and Hazards

Direcciones Futuras

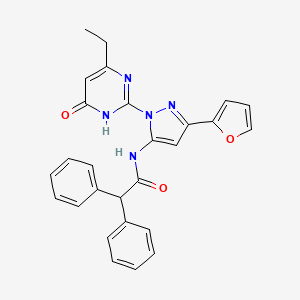

The future directions for this compound could involve its use in the synthesis of fluorescent dyes, where it could be used as a raw material for marking biomolecules or in the preparation of luminescent materials in materials science . It could also be used in the synthesis of polymers and high molecular weight materials to improve material properties .

Mecanismo De Acción

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility and stability of thiazole derivatives can influence their bioavailability .

Result of Action

2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

The action, efficacy, and stability of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its interaction with its targets . Additionally, the compound’s stability can impact its shelf-life and effectiveness over time.

Propiedades

IUPAC Name |

4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAOLLXMKLFPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)

![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2896070.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)